molecular formula C18H17ClN6O3 B2971391 N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1013890-85-1

N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2971391
CAS No.: 1013890-85-1
M. Wt: 400.82
InChI Key: OHDPCNLRRJFMLL-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a pyrazolyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Pyrimidinone Group: The pyrazole intermediate is then reacted with a suitable pyrimidinone derivative to form the desired pyrazolyl-pyrimidinone structure.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the pyrazolyl-pyrimidinone intermediate reacts with 4-chlorobenzyl chloride.

    Formation of the Oxalamide Moiety: Finally, the oxalamide group is formed by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidinone rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the chlorobenzyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting bioactivity due to its structural features. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its potential pharmacological activities could be explored through in vitro and in vivo studies.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chlorobenzyl)-N2-(3-methyl-1H-pyrazol-5-yl)oxalamide: Lacks the pyrimidinone group, potentially altering its bioactivity and chemical reactivity.

    N1-(4-methylbenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide: Substitution of the chlorobenzyl group with a methylbenzyl group, which may affect its interaction with biological targets.

Uniqueness

The presence of both the chlorobenzyl and pyrimidinone groups in N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide makes it unique. This combination of functional groups can lead to distinct chemical properties and biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O3/c1-10-8-15(26)23-18(21-10)25-14(7-11(2)24-25)22-17(28)16(27)20-9-12-3-5-13(19)6-4-12/h3-8H,9H2,1-2H3,(H,20,27)(H,22,28)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDPCNLRRJFMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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